molecular formula C13H24O3S B12610052 Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester CAS No. 646517-90-0

Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester

Cat. No.: B12610052
CAS No.: 646517-90-0
M. Wt: 260.39 g/mol
InChI Key: WAQYVZBHIUJPAE-UHFFFAOYSA-N
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Description

Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester is a chemical compound with the molecular formula C12H22O3S It is an ester derivative of octanoic acid, characterized by the presence of an acetylthio group and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:

Octanoic acid+EthanolH2SO4Octanoic acid, ethyl ester+Water\text{Octanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Octanoic acid, ethyl ester} + \text{Water} Octanoic acid+EthanolH2​SO4​​Octanoic acid, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where octanoic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to octanoic acid and ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The acetylthio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Octanoic acid and ethanol.

    Oxidation: Carboxylic acids or other oxidized products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release octanoic acid, which may interact with cellular components. The acetylthio group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl octanoate: An ester of octanoic acid with ethanol, lacking the acetylthio and methyl groups.

    Ethyl 2-octenoate: An unsaturated ester with a double bond in the octanoic acid chain.

Uniqueness

Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester is unique due to the presence of the acetylthio and methyl groups, which impart distinct chemical properties and reactivity compared to other esters of octanoic acid. These functional groups enable specific interactions and reactions that are not observed in simpler esters.

Properties

CAS No.

646517-90-0

Molecular Formula

C13H24O3S

Molecular Weight

260.39 g/mol

IUPAC Name

ethyl 2-acetylsulfanyl-2-methyloctanoate

InChI

InChI=1S/C13H24O3S/c1-5-7-8-9-10-13(4,17-11(3)14)12(15)16-6-2/h5-10H2,1-4H3

InChI Key

WAQYVZBHIUJPAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(=O)OCC)SC(=O)C

Origin of Product

United States

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